molecular formula C9H9ClO3 B1334118 2,3-Dimethoxybenzoyl chloride CAS No. 7169-06-4

2,3-Dimethoxybenzoyl chloride

Cat. No. B1334118
CAS RN: 7169-06-4
M. Wt: 200.62 g/mol
InChI Key: JQNBCSPQVSUBSR-UHFFFAOYSA-N
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Patent
US06949534B2

Procedure details

To a solution of 2,3-dimethoxybenzoic acid (10.9781 mmol, 2.0 g) in CH2Cl2 (20 mL) with a drop of DMF, was added oxalyl chloride (10.9781 mmol, 957.702:1) dropwise at RT After 2 hrs the reaction mixture was concentrated in vacuo to afford 2,3-dimethoxybenzoyl chloride (1.9 g, 90%):
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.9781 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[CH:8][C:4]=1[C:5](O)=[O:6].CN(C=O)C.C(Cl)(=O)C([Cl:22])=O>C(Cl)Cl>[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([Cl:22])=[O:6]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC=C1OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
10.9781 mmol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)Cl)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.